molecular formula C20H26N4O4S B2882802 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1203120-02-8

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2882802
CAS RN: 1203120-02-8
M. Wt: 418.51
InChI Key: ZLLHVRSLWRSYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application of Analogous Compounds

Polyamide Synthesis

Research into the synthesis of polyamides incorporates the use of complex organic molecules that may share functional groups or structural similarities with the compound . For instance, studies on the synthesis of polyamides containing theophylline and thymine demonstrate the versatility of organic synthesis in creating polymers with specific properties, potentially hinting at the methodologies that could apply to the synthesis or modification of the requested compound for material science applications (Hattori & Kinoshita, 1979).

Heterocyclic Compound Synthesis for Biological Activity

The development of novel benzodifuranyl and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates how heterocyclic compounds, similar in complexity to the requested compound, are synthesized and evaluated for biological activities. This research avenue suggests potential pharmacological research applications, focusing on the synthesis and evaluation of compounds for therapeutic purposes (Abu‐Hashem et al., 2020).

Enantioselective Synthesis for Drug Development

The enantioselective process for preparing CGRP receptor inhibitors demonstrates advanced synthetic strategies that could be relevant for compounds with specific stereochemical requirements, such as the one requested. This highlights the importance of stereochemistry in the development of pharmaceuticals and could suggest a similar approach for the synthesis and application of the specified compound (Cann et al., 2012).

Aromatic Polyamide Synthesis for Material Science

The creation of aromatic polyamides based on specific ether-carboxylic acids or dietheramines illustrates the intersection of organic synthesis and material science, offering insights into how the requested compound might be utilized in the development of novel materials with specific properties (Yang et al., 1999).

properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-13-11-21-20(29-13)23-19(26)14-6-8-24(9-7-14)12-18(25)22-16-5-4-15(27-2)10-17(16)28-3/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLHVRSLWRSYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

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